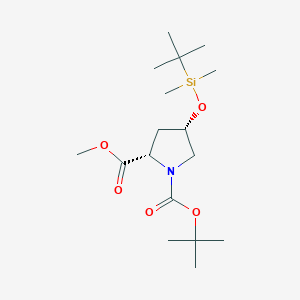![molecular formula C20H15F2N5O2 B2410071 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide CAS No. 900008-89-1](/img/structure/B2410071.png)
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They have a fused ring structure containing a pyrazole ring and a pyrimidine ring.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazolo[3,4-d]pyrimidines can undergo a variety of reactions, including substitutions, additions, and cyclizations .Scientific Research Applications
Synthesis and Characterization
- This compound and its analogues have been synthesized and characterized in various studies. For example, Taylor and Patel (1992) described the synthesis of pyrazolo[3,4-d]pyrimidine analogues of potent antitumor agents, showcasing a key step in palladium-catalyzed C-C coupling (Taylor & Patel, 1992).
Anticancer Activity
- Several studies have evaluated the anticancer activity of derivatives of this compound:
- Abdellatif et al. (2014) reported that almost all tested pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed antitumor activity, with one derivative showing potent inhibitory activity (Abdellatif et al., 2014).
- El-Morsy et al. (2017) synthesized derivatives that showed mild to moderate antitumor activity against the human breast adenocarcinoma cell line MCF7, with one derivative being particularly active (El-Morsy et al., 2017).
- Kandeel et al. (2012) found that a series of pyrazolo[3,4-d]pyrimidines had potent antitumor activity on various cell lines (Kandeel et al., 2012).
Antimicrobial Activity
- Studies have also explored the antimicrobial potential of these compounds:
- Bondock et al. (2008) synthesized new compounds showing effective antimicrobial activity (Bondock et al., 2008).
- El-sayed et al. (2017) reported that some synthesized derivatives exhibited moderate to outstanding antimicrobial activity against various bacteria and fungi (El-sayed et al., 2017).
Other Biological Activities
- Further research has been conducted into other biological activities of these compounds:
- Harden et al. (1991) investigated pyrazolo[3,4-d]pyrimidines for A1 adenosine receptor affinity (Harden et al., 1991).
- Bakr and Mehany (2016) synthesized a compound showing antiproliferative activity against cancer cell lines and inhibitory activity against various receptors (Bakr & Mehany, 2016).
Mechanism of Action
Target of Action
Pyrazolo[3,4-d]pyrimidines, a class of compounds to which this molecule belongs, are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases .
Mode of Action
It’s known that pyrazolo[3,4-d]pyrimidines generally exert their effects by inhibiting eukaryotic protein kinases . This inhibition could lead to disruption of various cellular processes, potentially leading to cell death in cancer cells.
Biochemical Pathways
Protein kinases play a crucial role in cell signaling, growth, and differentiation, so their inhibition could have significant downstream effects .
Result of Action
As a kinase inhibitor, it’s likely that it disrupts cellular signaling, potentially leading to cell death in cancer cells .
Safety and Hazards
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N5O2/c1-11-6-7-13(8-12(11)2)27-18-14(9-24-27)20(29)26(10-23-18)25-19(28)17-15(21)4-3-5-16(17)22/h3-10H,1-2H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOAAJLABJKGKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=CC=C4F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
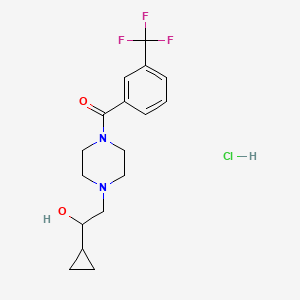
![[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2409992.png)
![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)
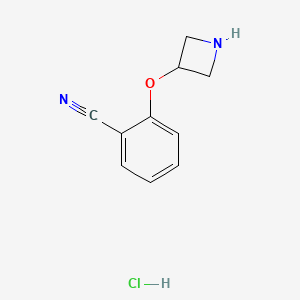


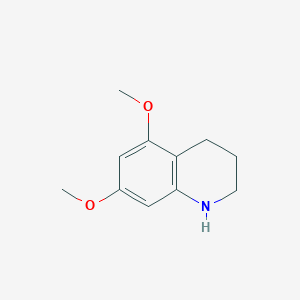
![benzyl 2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2410003.png)
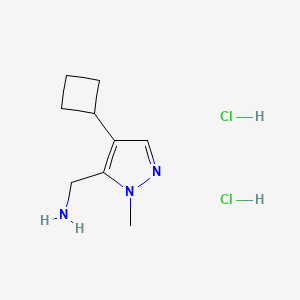
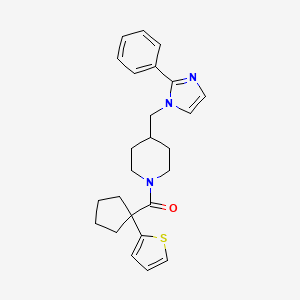

![2-Methyl-1-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2410007.png)

